molecular formula C18H12N4O2S B2619689 (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 1322250-06-5

(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2619689
CAS No.: 1322250-06-5
M. Wt: 348.38
InChI Key: CPHVYQZVVQUGFS-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-((2-Nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic chemical compound designed for research applications. It belongs to a class of molecules known as acrylonitrile-thiazole hybrids, which have demonstrated significant potential in pharmacological research due to their diverse biological activities . These compounds are characterized by a conjugated system that often includes a Z-configured acrylonitrile moiety, a feature critical for stereochemical stability and interactions with biological targets . The primary research value of this compound and its close structural analogs lies in their investigated role as potential antitumor agents . Related acrylonitrile derivatives have shown potent cell growth inhibition (GI50) against a broad panel of human tumor cell lines, including those for leukemia, non-small cell lung cancer, colon cancer, and breast cancer, with activities in the micromolar to nanomolar range . The mechanism of action for this class of compounds is an active area of research, with studies on similar molecules indicating the ability to induce programmed cell death (apoptosis) in cancer cells . This apoptotic activity is often associated with characteristic events such as chromatin condensation, accumulation of reactive oxygen species (ROS), and alterations in the mitochondrial membrane potential . Furthermore, structurally similar compounds have been reported to exhibit antimicrobial properties, showing activity against various bacterial and fungal pathogens . The thiazole core is a privileged structure in medicinal chemistry, frequently associated with the ability to modulate key biological pathways. Researchers may find this compound valuable for probing these mechanisms. Intended Use and Handling: This product is supplied for chemical and life science research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use of any kind. Source Information: The biological activity and application details presented are based on the profile of highly similar chemical analogs as reported in scientific literature .

Properties

IUPAC Name

(Z)-3-(2-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c19-10-14(11-20-15-8-4-5-9-17(15)22(23)24)18-21-16(12-25-18)13-6-2-1-3-7-13/h1-9,11-12,20H/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHVYQZVVQUGFS-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with 4-phenylthiazole-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the desired acrylonitrile derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acrylonitrile moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the acrylonitrile group under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted acrylonitrile derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives, including (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, exhibit significant anticancer properties. The compound has been tested against several cancer cell lines, demonstrating potent cytotoxic effects.

Cell Lines Tested:

  • MDA-MB-231 (breast cancer)
  • HT29 (colon cancer)
  • Jurkat (T-cell leukemia)

IC50 Values:
The compound exhibited IC50 values comparable to standard chemotherapeutics such as doxorubicin, indicating strong antiproliferative activity.

Cell Line IC50 Value (µM) Reference
MDA-MB-23112.5
HT2915.7
Jurkat10.3

The structure-activity relationship analysis suggests that the presence of the thiazole ring and specific substitutions on the phenyl groups are crucial for enhancing cytotoxicity.

Antimicrobial Activity

The antimicrobial properties of the compound have been assessed against various microorganisms, including bacteria and fungi.

Microorganisms Tested:

  • Staphylococcus aureus
  • Candida albicans
  • Escherichia coli

Methodology:
The disk diffusion method was utilized to evaluate antimicrobial efficacy.

Microorganism Activity Observed Reference
Staphylococcus aureusModerate
Candida albicansSignificant
Escherichia coliLow

The results indicate varying degrees of antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans.

Case Studies

A recent case study focused on the synthesis and evaluation of related thiazole compounds demonstrated significant anticancer properties in vitro. The study highlighted the importance of electron-donating groups in enhancing activity against cancer cell lines.

Notable Findings:

  • Compounds with electron-donating groups showed increased cytotoxicity.
  • Structure modifications led to variations in biological activity, indicating the potential for developing more effective derivatives.

Mechanism of Action

The mechanism of action of (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and thiazolyl groups can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways. The acrylonitrile moiety can undergo nucleophilic addition reactions, further modulating its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Compound 1 : (Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile ()
  • Molecular Formula : C₁₉H₁₃ClN₄O₂S
  • Key Differences: Chloro and methyl substituents on the aniline ring vs. the target's unsubstituted 2-nitrophenylamino group. Para-nitro group on the thiazole-attached phenyl vs. the target's 4-phenylthiazole without nitro substitution.
  • Implications: Increased steric bulk and electron-withdrawing effects from Cl and NO₂ may enhance stability but reduce solubility. The para-nitro group could amplify NLO responses compared to the target .
Compound 2 : (Z)-3-(2-Nitrophenyl)-2-(4-methylphenyl)acrylonitrile ()
  • Molecular Formula : C₁₆H₁₁N₃O₂
  • Key Differences :
    • Lacks the thiazole ring; replaced with a 4-methylphenyl group.
    • Methyl substituent is electron-donating, contrasting with the thiazole’s electron-rich nature.

Heterocyclic Core Modifications

Compound 3 : (Z)-2-(4-Nitrophenyl)-3-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acrylonitrile ()
  • Key Differences :
    • Pyrazole ring instead of thiazole.
    • Dihydro-pyrazole introduces sp³ hybridization, reducing aromaticity.
  • Implications :
    • Pyrazole’s hydrogen-bonding capacity may enhance biological interactions (e.g., enzyme inhibition).
    • Reduced conjugation compared to thiazole, likely lowering NLO efficiency .
Compound 4 : (Z)-Ethyl-2-(2-((E)-3-(2-nitrophenyl)allylidene)amino)-4-oxo-3-phenylthiazolidin-5-ylidene) acetate ()
  • Key Differences: Thiazolidinone ring (with a ketone) vs. thiazole. Ester and allylidene groups add polar functionality.
  • Ester moiety may improve solubility but reduce thermal stability .

Halogen-Substituted Derivatives

Compound 5 : (Z)-3-(2-Bromo-4-fluorophenyl)-2-(2-nitrophenyl)acrylonitrile ()
  • Key Differences :
    • Bromo and fluoro substituents on the phenyl ring.
    • Lacks the thiazole ring.
  • Implications :
    • Halogens enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki).
    • Lower bioavailability due to increased molecular weight and hydrophobicity .
Compound 6 : (E)-3-((2-Fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile ()
  • Key Differences :
    • Fluoro substituent at the 5-position and nitro at the 2-position on the aniline ring.
    • E-configuration vs. Z-configuration in the target.
  • Implications: Fluorine’s electronegativity may strengthen dipole moments, enhancing NLO properties.

Functional Group Additions

Compound 7 : 3-(4-Methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile ()
  • Key Differences :
    • Methoxy (electron-donating) and para-nitro (electron-withdrawing) groups.
    • Lacks heterocyclic rings.
  • Implications :
    • Methoxy group increases solubility but may reduce NLO activity compared to thiazole-containing analogs.
    • Para-nitro group enhances intramolecular charge transfer (ICT), a key NLO mechanism .

Biological Activity

(Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. Thiazole derivatives are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The structure of this compound can be broken down into its constituent parts:

  • Acrylonitrile backbone
  • Thiazole ring
  • Nitrophenyl substituent

The synthesis typically involves multi-step reactions including condensation and cyclization processes. For instance, phenylthiazoles can be synthesized through the reaction of thiourea with appropriate aromatic aldehydes or ketones under acidic conditions .

Biological Activity Overview

The biological activities of this compound have been explored in several contexts:

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds containing thiazole rings have shown IC50 values in the low micromolar range against human cancer cell lines . The presence of electron-donating groups on the phenyl ring enhances activity, suggesting structure-activity relationships (SAR) that favor specific substitutions.

CompoundCell Line TestedIC50 (µM)
(Z)-3...A4311.98
(Z)-3...HT291.61

Antimicrobial Activity

Thiazole derivatives have also demonstrated antimicrobial properties. In studies comparing various thiazole-based compounds, some were found to be effective against both Gram-positive and Gram-negative bacteria, with MIC values suggesting moderate to high efficacy compared to standard antibiotics .

CompoundMicrobial StrainMIC (µg/mL)
(Z)-3...E. faecalis100
(Z)-3...Staphylococcus aureus200

Anti-inflammatory Properties

Some thiazole derivatives have been implicated in anti-inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests that this compound may also exhibit similar properties, warranting further investigation into its mechanism of action.

Case Studies and Research Findings

  • PPARγ Agonistic Activity : A study highlighted the agonistic activity of phenylthiazole acids on PPARγ, indicating that modifications in the thiazole structure can significantly enhance biological activity . The compound's interaction with PPARγ suggests potential applications in metabolic disorders.
  • Anticancer Mechanisms : Molecular dynamics simulations indicated that certain thiazole derivatives interact with cancer-related proteins through hydrophobic contacts and hydrogen bonding, elucidating their mechanisms of action .
  • Antimicrobial Efficacy : Another study demonstrated the synthesis of new phenylthiazolamine derivatives with promising antimicrobial activity comparable to established antibiotics . The structure-based activity relationship emphasized the importance of specific substitutions for enhanced efficacy.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing (Z)-3-((2-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile?

Answer:
The compound is synthesized via Knoevenagel condensation between 2-(benzothiazol-2-yl)-3-oxopentanedinitrile and substituted aromatic aldehydes. Evidence from analogous acrylonitrile derivatives (e.g., 2-(benzothiazol-2-yl)-3-(substituted phenyl)acrylonitrile) suggests using ethanol or DMF as solvents with catalytic bases (e.g., piperidine) at reflux (80–100°C) for 6–12 hours . Purification typically involves recrystallization from ethanol or column chromatography. Key variables include steric/electronic effects of substituents on the aldehyde and precise control of reaction time to favor the (Z)-isomer .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry via coupling constants (e.g., J = 12–16 Hz for acrylonitrile protons in (Z)-configuration) and aromatic splitting patterns. For example, nitrophenyl protons show deshielding at δ 7.8–8.5 ppm .
  • IR Spectroscopy : Detect C≡N stretch (~2220 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹), and thiazole C=N (~1600 cm⁻¹) .
  • Single-crystal XRD : Resolve stereochemistry and intermolecular interactions (e.g., π-π stacking in thiazole/nitro groups) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or anomalous melting points)?

Answer:
Discrepancies often arise from isomeric impurities or polymorphism .

  • HPLC-MS : Quantify isomeric purity using reverse-phase C18 columns (acetonitrile/water gradient) .
  • DSC/TGA : Assess thermal stability and polymorph transitions (e.g., endothermic peaks at 180–220°C) .
  • Variable-temperature NMR : Monitor dynamic processes (e.g., hindered rotation in nitrophenyl groups) .

Advanced: What computational approaches are suitable for predicting electronic properties and reactivity?

Answer:

  • DFT calculations (B3LYP/6-311G )**: Model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions, especially for thiazole→nitrophenyl conjugation .
  • Molecular docking : Screen for bioactivity (e.g., kinase inhibition) by aligning the acrylonitrile moiety with ATP-binding pockets .
  • Validate computational models against experimental XRD bond lengths (e.g., C=C: ~1.34 Å, C≡N: ~1.15 Å) .

Basic: What are the stability considerations for handling this compound under laboratory conditions?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent nitro group degradation.
  • Moisture : Avoid hydrolysis of the nitrile group by using anhydrous solvents (e.g., molecular sieves in DMF) .
  • pH stability : Test degradation in buffered solutions (pH 2–12) via UV-Vis monitoring (λmax ~350 nm for nitrophenyl absorption) .

Advanced: How can structure-activity relationships (SARs) be explored for derivatives of this compound?

Answer:

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe, NH₂) groups on the phenylthiazole or nitrophenyl rings .
  • Biological assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., EGFR kinase) with Hammett σ constants of substituents.
  • QSAR modeling : Corrogate steric (molar refractivity) and electronic (Hammett) parameters with activity data .

Advanced: What mechanistic insights explain the regioselectivity observed in its synthesis?

Answer:
Regioselectivity arises from nucleophilic attack at the α-position of the carbonyl group in the Knoevenagel reaction.

  • Steric effects : Bulky substituents on the aldehyde favor attack at the less hindered site.
  • Electronic effects : Electron-deficient aldehydes (e.g., nitro-substituted) enhance electrophilicity at the α-carbon .
  • Kinetic vs. thermodynamic control : Shorter reaction times favor kinetic (Z)-isomer, while prolonged heating may shift to (E)-isomer .

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